molecular formula C5H5FO2S2 B2813680 Thiophen-3-ylmethanesulfonyl fluoride CAS No. 2172573-19-0

Thiophen-3-ylmethanesulfonyl fluoride

Cat. No.: B2813680
CAS No.: 2172573-19-0
M. Wt: 180.21
InChI Key: VBYAQPYDYRQPGI-UHFFFAOYSA-N
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Description

Thiophen-3-ylmethanesulfonyl fluoride is a sulfonyl fluoride derivative featuring a thiophene ring substituted at the 3-position with a methanesulfonyl fluoride group. Its molecular formula is C₆H₅FO₂S₂ (calculated molecular weight: 192.23 g/mol). Sulfonyl fluorides are valued in chemical biology and organic synthesis for their stability and selective reactivity, particularly in covalent inhibition and bioconjugation applications .

Properties

IUPAC Name

thiophen-3-ylmethanesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FO2S2/c6-10(7,8)4-5-1-2-9-3-5/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBYAQPYDYRQPGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophen-3-ylmethanesulfonyl Fluoride vs. Trifluoromethanesulfonyl Chloride

Trifluoromethanesulfonyl chloride (CF₃SO₂Cl), a sulfonyl chloride with a strong electron-withdrawing trifluoromethyl group, is a widely used sulfonating agent and catalyst. Key comparisons include:

Table 1: Structural and Physicochemical Properties
Property This compound Trifluoromethanesulfonyl Chloride
Molecular Formula C₆H₅FO₂S₂ CClF₃O₂S
Molecular Weight (g/mol) 192.23 168.52
Boiling Point N/A 29–32°C
Density (g/mL) N/A 1.583
Reactivity Moderate (stable sulfonyl fluoride) High (reactive sulfonyl chloride)
Electronic Effects Electron-rich thiophene enhances electrophilicity Electron-withdrawing CF₃ increases acidity

Key Findings :

  • Reactivity : Sulfonyl chlorides like CF₃SO₂Cl are more reactive toward nucleophiles than sulfonyl fluorides due to the weaker C–F bond stability . However, sulfonyl fluorides are preferred in applications requiring prolonged stability, such as covalent drug discovery.

Comparison with Thiophene-Containing Analogs

Thiophene derivatives like Thiophene fentanyl hydrochloride () share the thiophene motif but differ fundamentally in application. Thiophene fentanyl is an opioid with the molecular formula C₂₄H₂₆N₂OS·HCl , highlighting how thiophene’s aromaticity can be leveraged in pharmaceuticals for receptor binding . In contrast, this compound’s utility lies in its sulfonyl fluoride group, which enables selective covalent modification of proteins or polymers.

Biological Activity

Thiophen-3-ylmethanesulfonyl fluoride (TMSF) is a sulfonyl fluoride derivative that has gained attention in biochemical research due to its unique reactivity and potential applications in various fields, including medicinal chemistry and biological studies. This article explores the biological activity of TMSF, highlighting its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C5_5H5_5FO2_2S2_2
  • Molecular Weight : 180.22 g/mol
  • Functional Groups : Contains a thiophene ring and a sulfonyl fluoride group, which contribute to its electrophilic nature.

TMSF's biological activity primarily stems from its ability to form covalent bonds with nucleophiles, particularly amino acids and proteins. The sulfonyl fluoride group acts as an electrophile, allowing TMSF to interact selectively with nucleophilic sites in target biomolecules. This mechanism is crucial for its role as a covalent probe in biological systems.

Key Reactions

  • Nucleophilic Substitution : TMSF can undergo nucleophilic substitution reactions, yielding various substituted thiophene derivatives.
  • Covalent Bond Formation : The compound can form stable covalent bonds with thiol groups in cysteine residues of proteins, leading to enzyme inhibition or modulation.

Biological Applications

TMSF has been investigated for a variety of applications:

  • Enzyme Inhibition : TMSF is used in the design of enzyme inhibitors. Its ability to covalently modify active sites makes it a valuable tool in drug discovery.
  • Biochemical Probes : It serves as a covalent probe for studying protein interactions and dynamics in cellular environments.
  • Therapeutic Development : Research indicates potential therapeutic properties, particularly in targeting specific enzymes involved in disease pathways.

Research Findings and Case Studies

Several studies have explored the biological activity of TMSF:

  • Enzyme Interaction Studies :
    • In a study focusing on enzyme inhibition, TMSF was shown to effectively inhibit serine proteases by modifying the active site through covalent bonding. This modification was characterized using mass spectrometry, demonstrating the specificity of TMSF towards certain proteases.
  • Cellular Uptake and Effects :
    • Research indicated that TMSF could penetrate cellular membranes, leading to alterations in cell signaling pathways. A notable case study involved the use of TMSF in cancer cell lines, where it exhibited cytotoxic effects by disrupting key signaling pathways involved in cell proliferation.
  • Comparative Studies with Similar Compounds :
    • Comparative analyses with thiophen-2-ylmethanesulfonyl fluoride revealed that TMSF has enhanced stability and selectivity due to its unique structure. This was evidenced by differential effects on enzyme inhibition profiles across various targets.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionCovalent modification of serine proteases
Cellular EffectsInduction of cytotoxicity in cancer cell lines
Probe DevelopmentUtilization as a biochemical probe for protein studies
Comparative StabilityEnhanced stability compared to similar compounds

Q & A

Q. What advanced applications exist for this compound in polymer or materials science?

  • Methodological Answer: The compound serves as a crosslinker in fluorinated polymers (e.g., PVDF composites) due to its thermal stability. Rheological studies (DSC/TGA) assess polymer network formation, while SEM/EDS maps sulfur/fluorine distribution in composite films .

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